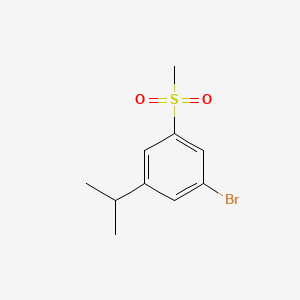
1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene
Description
1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene is an organic compound with the molecular formula C10H13BrO2S It is a derivative of benzene, featuring bromine, isopropyl, and methylsulfonyl substituents
Properties
Molecular Formula |
C10H13BrO2S |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
1-bromo-3-methylsulfonyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-7(2)8-4-9(11)6-10(5-8)14(3,12)13/h4-7H,1-3H3 |
InChI Key |
AQKVFHHDRZWNNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene typically involves a multi-step process. One common method includes the bromination of 3-isopropyl-5-(methylsulfonyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Oxidation Products: Oxidation of the methylsulfonyl group can lead to sulfone or sulfoxide derivatives.
Scientific Research Applications
1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene depends on the specific reaction or application. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The methylsulfonyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(methylsulfonyl)benzene: Lacks the isopropyl group, leading to different reactivity and applications.
3-Isopropyl-5-(methylsulfonyl)benzene: Lacks the bromine atom, affecting its use in substitution reactions.
Uniqueness
1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both bromine and methylsulfonyl groups allows for versatile applications in synthesis and research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


